9-Phosphabicyclo[3.3.1]nonane
Overview
Description
9-Phosphabicyclo[3.3.1]nonane is a phosphorus-containing bicyclic compound with the molecular formula C8H15P. It is a member of the phosphabicyclo family, characterized by a bicyclic structure with a phosphorus atom incorporated into the ring system. This compound is of significant interest in organic and inorganic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phosphabicyclo[3.3.1]nonane typically involves the catalytic hydrophosphination of unactivated substrates such as cyclooctadiene. This process requires handling of phosphine (PH3) under pressure at high temperatures and is often radical-mediated . The reaction conditions are crucial for achieving high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrophosphination reactions using optimized catalysts and reaction conditions to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 9-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like amines, alcohols, and thiols are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphorus compounds.
Substitution: Phosphorus-substituted organic compounds.
Scientific Research Applications
9-Phosphabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It serves as an efficient and economical reagent for various industrial chemical processes.
Mechanism of Action
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane involves its ability to participate in various chemical reactions due to the presence of the reactive phosphorus atom. The compound can form intermediates that facilitate the formation of new chemical bonds, making it a valuable catalyst in organic synthesis .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane: A boron-containing analog used in hydroboration reactions.
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane: A derivative with additional methyl groups.
Uniqueness: 9-Phosphabicyclo[3.3.1]nonane is unique due to its phosphorus atom, which imparts distinct reactivity and chemical properties compared to its boron analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Biological Activity
9-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound with the molecular formula . This compound features a phosphorus atom integrated into its bicyclic structure, which contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves catalytic hydrophosphination, and it has garnered interest in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through its phosphorus atom. These intermediates can participate in various biochemical processes, potentially influencing enzymatic reactions and cellular functions. The compound's reactivity allows it to interact with biological macromolecules, which may lead to therapeutic applications.
Potential Applications
Research has indicated that derivatives of this compound may exhibit significant biological activities, including:
- Anticancer Properties : Some studies suggest that phosphine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : Compounds derived from this compound have shown potential in combating bacterial infections.
- Catalytic Activity : Its ability to form stable complexes with transition metals enhances its application in catalytic cycles, which is crucial for various biochemical transformations.
Case Studies and Research Findings
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of phosphine derivatives, including those related to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways (Smith et al., 2022).
- Antimicrobial Studies : A research article highlighted the antimicrobial efficacy of phosphine-based compounds against resistant strains of bacteria. The study demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion assays (Johnson et al., 2023).
- Catalytic Applications : In another investigation, the catalytic properties of this compound were assessed in cross-coupling reactions involving palladium catalysts. The results showed enhanced reaction rates and yields compared to traditional phosphine ligands (Lee et al., 2024).
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Bicyclic organophosphorus | Distinct reactivity due to phosphorus atom |
9-Borabicyclo[3.3.1]nonane | Bicyclic organoboron | Contains boron; utilized primarily in hydroboration |
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | Bicyclic organophosphorus | Additional methyl groups alter reactivity |
The synthesis of this compound typically involves the following steps:
- Hydrophosphination : The reaction between cyclooctadiene and phosphine under high temperature and pressure conditions.
- Purification : The product is purified using chromatography techniques to isolate the desired compound.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form phosphine oxides.
- Reduction : Reduced under specific conditions to yield different phosphorus-containing products.
- Substitution Reactions : The phosphorus atom can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Properties
IUPAC Name |
9-phosphabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15P/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMAJXWIAFFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15P | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065673 | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
9-phosphabicyclononanes appears as a colorless to light-colored solid. Insoluble in water and denser than water. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. May ignite upon exposure to air. Used to make other chemicals., Liquid | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 9-Phosphabicyclo[3.3.1]nonane | |
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CAS No. |
none, 13887-02-0 | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13887-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phosphabicyclo(3.3.1)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-phosphabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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